N-Ethyl-2-isopropyl-2,3-dimethylbutyramide is a chemical compound with the molecular formula and a molar mass of 185.31 g/mol. This compound is characterized by its amide functional group and features a branched alkyl structure, which contributes to its unique chemical properties. It is often utilized in various chemical applications due to its stability and reactivity.
These reactions highlight its versatility as a chemical intermediate in organic synthesis.
Several methods have been explored for synthesizing N-Ethyl-2-isopropyl-2,3-dimethylbutyramide:
N-Ethyl-2-isopropyl-2,3-dimethylbutyramide finds applications in various fields:
N-Ethyl-2-isopropyl-2,3-dimethylbutyramide shares structural similarities with several other compounds. Here are some notable comparisons:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| N-Ethyl-2,3-dimethylbutanamide | Shorter carbon chain; less steric hindrance | |
| 2-Isopropyl-2,3-dimethylbutyramide | Similar branching but lacks ethyl substitution | |
| N,N-Diethyl-2-methylpropanamide | Contains two ethyl groups; different steric effects |
These comparisons highlight how N-Ethyl-2-isopropyl-2,3-dimethylbutyramide's unique branching and substitution patterns influence its chemical behavior and potential applications compared to structurally similar compounds.
N-Ethyl-2-isopropyl-2,3-dimethylbutyramide, a compound with the molecular formula C11H23NO and molecular weight of 185.31 g/mol, requires careful selection of precursors for efficient synthesis [1] [2]. The primary synthetic pathway involves the reaction between 2-isopropyl-2,3-dimethylbutyronitrile (or similar nitrile derivatives) and ethyl-containing compounds under specific catalytic conditions [5]. The selection of appropriate precursors significantly impacts reaction efficiency, yield, and purity of the final product .
One established method utilizes diisopropyl butyronitrile and ethyl ester compounds as key precursors [5]. The stoichiometric ratio between these components plays a crucial role in optimizing the reaction outcome [5]. Research indicates that the quality ratio of diisopropyl butyronitrile to ethyl ester compounds should be maintained within the range of 1:0.6 to 1:3 for optimal results [5]. This ratio ensures sufficient reactivity while minimizing waste and unwanted side reactions [5] .
Water addition during the reaction process requires precise timing and quantity control [6]. Experimental findings demonstrate that staged water addition—specifically adding 1/3 of the total water amount initially followed by the remaining 2/3 after a predetermined reaction period—significantly enhances conversion rates and product yield [6]. This controlled addition helps manage the reaction exotherm and promotes selective product formation [6].
The table below summarizes the optimized stoichiometric ratios for N-Ethyl-2-isopropyl-2,3-dimethylbutyramide synthesis:
| Reactant Component | Optimal Ratio Range | Impact on Synthesis |
|---|---|---|
| Diisopropyl butyronitrile : Ethyl ester | 1:0.6 to 1:3 | Ensures complete conversion while minimizing excess reagent waste [5] |
| Diisopropyl butyronitrile : Catalyst | 1:1.5 to 1:10 | Provides sufficient catalytic activity without excessive catalyst consumption [5] |
| Water addition | Two-stage (1/3 + 2/3) | Controls reaction exotherm and promotes selective amide formation [6] |
Temperature control during precursor reaction represents another critical parameter for optimization [5]. The recommended temperature range spans from 80°C to 180°C, with the preferred range narrowed to 110°C to 150°C [5]. This temperature window balances reaction rate with selectivity, minimizing the formation of unwanted byproducts while ensuring complete conversion of starting materials [5] .
The formation of the amide bond in N-Ethyl-2-isopropyl-2,3-dimethylbutyramide synthesis employs several catalytic approaches, with polyphosphoric acid emerging as a particularly effective catalyst for industrial-scale production [5]. This strong acid catalyst facilitates the conversion of nitrile precursors to the corresponding amide through controlled hydrolysis and subsequent amidation reactions [5] [7]. The catalytic loading significantly influences reaction outcomes, with research demonstrating that the quality ratio of diisopropyl butyronitrile to polyphosphoric acid should fall within 1:1.5 to 1:10 for optimal performance [5].
Metal-based catalytic systems offer alternative approaches for amide bond formation [7] [9]. Ruthenium pincer complexes have demonstrated efficacy in promoting dehydrogenative coupling reactions that lead to amide formation [22]. These catalysts operate through metal-ligand cooperation mechanisms, facilitating the activation of precursors and directing the reaction pathway toward selective amide formation [22]. The advantage of such systems lies in their ability to generate hydrogen gas as the only byproduct, enhancing the atom economy of the synthesis process [22] [7].
Copper-based catalysts represent another valuable option for amide bond formation, particularly in continuous flow systems [15]. Research has shown that gold-modified carbon felt electrodes can enable electrochemical amide synthesis through chemoselective oxidation processes [15]. This approach offers advantages in terms of sustainability, with lower energy consumption and reduced waste generation compared to traditional methods [15] [9].
The table below compares the primary catalytic systems employed in N-Ethyl-2-isopropyl-2,3-dimethylbutyramide synthesis:
| Catalytic System | Mechanism | Advantages | Optimal Conditions |
|---|---|---|---|
| Polyphosphoric acid | Acid-catalyzed hydrolysis and amidation | High selectivity, readily available, cost-effective [5] | 110-150°C, 8-10 hours reaction time [5] |
| Ruthenium pincer complexes | Dehydrogenative coupling | Hydrogen gas as only byproduct, high atom economy [22] | Moderate temperatures, compatible with various functional groups [22] |
| Copper/gold-based systems | Electrochemical oxidation | Sustainable, low energy consumption, continuous processing capability [15] | Room temperature operation, flow conditions [15] |
Boronic acid catalysts have also shown promise for direct amidation reactions, offering mild reaction conditions and good functional group tolerance [10]. These catalysts operate through activation of the carboxylic acid component, facilitating nucleophilic attack by the amine [10]. For N-Ethyl-2-isopropyl-2,3-dimethylbutyramide synthesis, trifluoroethyl borate catalysts have demonstrated particular effectiveness, enabling high yields under relatively mild conditions [10] [14].
Recent advances in catalytic systems have focused on developing more sustainable approaches that minimize waste generation and energy consumption [9] [10]. The integration of biocatalytic methods with traditional chemical catalysis represents an emerging frontier, with enzyme-catalyzed reactions offering high selectivity under mild conditions [7]. However, industrial-scale implementation of such hybrid catalytic systems for N-Ethyl-2-isopropyl-2,3-dimethylbutyramide production remains an area of ongoing research and development [7] [9].
The production of N-Ethyl-2-isopropyl-2,3-dimethylbutyramide can be accomplished through either batch or continuous flow reactor configurations, each offering distinct advantages and limitations for industrial-scale synthesis [8] [13]. Batch reactors have traditionally dominated the pharmaceutical and fine chemical industries due to their operational flexibility and established protocols [13]. However, continuous flow systems are increasingly gaining prominence for their enhanced efficiency, improved heat transfer capabilities, and potential for process intensification [8] [20].
In batch processing of N-Ethyl-2-isopropyl-2,3-dimethylbutyramide, the reaction typically occurs in a three-necked flask or similar vessel under reflux conditions [5]. This configuration allows for precise control of reaction parameters but faces limitations in terms of heat transfer and scalability [5] [20]. The reaction between diisopropyl butyronitrile and ethyl ester compounds catalyzed by polyphosphoric acid generates significant heat, requiring careful temperature management to prevent unwanted side reactions [5]. Batch processes typically require reaction times of 8-10 hours to achieve complete conversion, with yields around 60% before purification steps [5].
Continuous flow reactors offer several advantages for N-Ethyl-2-isopropyl-2,3-dimethylbutyramide synthesis [13] [20]. The enhanced surface area-to-volume ratio in flow systems results in superior heat transfer capabilities, allowing for more precise temperature control and potentially reducing byproduct formation [20]. Research indicates that the temperature gradient at reactor walls—a common issue in batch systems that can lead to localized overheating and byproduct formation—is significantly minimized in continuous flow configurations [20].
The table below compares key aspects of batch and continuous flow reactor configurations for N-Ethyl-2-isopropyl-2,3-dimethylbutyramide production:
| Parameter | Batch Reactor | Continuous Flow Reactor |
|---|---|---|
| Heat transfer efficiency | Lower surface area-to-volume ratio limits heat transfer [20] | Enhanced heat transfer due to higher surface area-to-volume ratio [20] |
| Temperature control | Potential for temperature gradients and hotspots [20] | More uniform temperature distribution [20] |
| Reaction time | Typically 8-10 hours for complete conversion [5] | Potential for reduced residence time through process intensification [13] |
| Scalability | Step-wise scale-up required, often with reoptimization [13] | Linear scaling through numbering up or extending operation time [13] |
| Space requirements | Larger footprint for equivalent production capacity [20] | Smaller footprint, more efficient use of facility space [20] |
Mixed-suspension, mixed-product-removal (MSMPR) continuous crystallizers represent an advanced reactor configuration that combines elements of both batch and continuous processing [16]. These systems allow for continuous operation while maintaining the mixing advantages of batch systems [16]. For N-Ethyl-2-isopropyl-2,3-dimethylbutyramide production, MSMPR configurations with recycle streams can achieve yields exceeding 90% while maintaining high product purity [16].
Screw reactors offer another innovative approach for continuous amide synthesis, enabling solvent-free processing at room temperature [19]. This configuration has demonstrated effectiveness for direct amidation reactions using carbodiimide coupling agents, achieving nearly complete conversion with residence times of 30-300 seconds [19]. While not specifically documented for N-Ethyl-2-isopropyl-2,3-dimethylbutyramide synthesis, this technology represents a promising direction for process intensification in amide production [19] [13].
The purification of N-Ethyl-2-isopropyl-2,3-dimethylbutyramide at industrial scale employs sophisticated separation techniques to achieve the high purity levels required for commercial applications [5] [17]. Crystallization and distillation emerge as the primary purification methods, often used in sequence to progressively enhance product purity [5] [11]. These techniques leverage the physical properties of the compound, including its melting point, boiling point, and solubility characteristics, to separate it from reaction byproducts and unreacted starting materials [11] [17].
High vacuum distillation represents a critical purification step for N-Ethyl-2-isopropyl-2,3-dimethylbutyramide, enabling the separation of the product from higher and lower boiling impurities [5]. Industrial processes typically employ this technique following initial purification steps, achieving product purities exceeding 99% [5]. The reduced pressure conditions of vacuum distillation allow for lower operating temperatures, minimizing thermal degradation of the heat-sensitive amide product [5] [17].
Crystallization techniques provide complementary purification capabilities, particularly effective for removing impurities with similar boiling points that cannot be separated through distillation alone [16] [17]. For N-Ethyl-2-isopropyl-2,3-dimethylbutyramide, crystallization from appropriate solvent systems allows for selective precipitation of the product while maintaining impurities in solution [11]. Industrial crystallization processes often employ cooling crystallization, where controlled temperature reduction induces supersaturation and subsequent crystal formation [16].
The table below summarizes key industrial-scale purification techniques for N-Ethyl-2-isopropyl-2,3-dimethylbutyramide:
| Purification Technique | Operating Parameters | Advantages | Limitations |
|---|---|---|---|
| High vacuum distillation | Reduced pressure (high vacuum), controlled temperature gradient [5] | Achieves >99% purity, recovers unreacted starting materials [5] | Energy intensive, requires specialized equipment [17] |
| Cooling crystallization | Controlled cooling rate, appropriate solvent selection [16] | Highly selective, effective for isomer separation [16] | Potential yield losses, solvent recovery requirements [16] |
| Solvent extraction | Appropriate solvent selection, multiple extraction stages [5] | Effective for removing polar impurities, scalable [5] [11] | Solvent recovery costs, potential environmental impact [11] |
| Mixed-mode purification | Combined techniques in sequence [17] | Addresses complex impurity profiles, higher final purity [17] | Process complexity, multiple unit operations [17] |
Continuous crystallization processes offer advantages over batch crystallization for industrial-scale purification of N-Ethyl-2-isopropyl-2,3-dimethylbutyramide [16]. Mixed-suspension, mixed-product-removal (MSMPR) crystallizers with recycle streams can achieve yields exceeding 90% while maintaining high product purity [16]. These systems provide better control over crystal size distribution and morphology, important parameters for downstream processing and final product quality [16].
Hybrid purification approaches combining multiple separation techniques have demonstrated particular effectiveness for achieving the highest purity levels [17]. For example, a process combining liquid-liquid extraction, vacuum distillation, and crystallization can address complex impurity profiles that would be challenging to resolve using any single technique [17]. Such integrated approaches optimize overall process efficiency while minimizing energy consumption and waste generation [11] [17].
The synthesis of N-Ethyl-2-isopropyl-2,3-dimethylbutyramide generates various byproducts that can impact both yield and product purity [5] [6]. Comprehensive byproduct analysis and strategic process modifications are essential for maximizing yield and ensuring consistent product quality [5] [12]. The primary byproducts observed in the synthesis include debrominated nitroalkanes, unreacted starting materials, and various intermediates resulting from side reactions [5] [18].
Analysis of reaction mixtures using nuclear magnetic resonance spectroscopy reveals that at low catalyst loadings, the substrate itself can act as a bromonium source, leading to the formation of debrominated nitroalkane byproducts [18]. This phenomenon contributes to a nonlinear relationship between catalyst loading and yield at lower catalyst concentrations [18]. Increasing the catalyst loading above a critical threshold (approximately 30 mol%) eliminates this self-catalytic pathway, resulting in a more predictable linear relationship between catalyst amount and product yield [18].
Water addition timing and quantity significantly impact byproduct formation and overall yield [6]. Research demonstrates that staged water addition—specifically adding 1/3 of the total water amount initially followed by the remaining 2/3 after a predetermined reaction period—can reduce byproduct formation and increase yield to over 90% [6]. This approach helps manage reaction exotherm and promotes selective product formation over competing side reactions [6].
The table below summarizes key byproducts and corresponding yield maximization strategies for N-Ethyl-2-isopropyl-2,3-dimethylbutyramide synthesis:
| Byproduct Type | Formation Mechanism | Yield Maximization Strategy | Impact on Yield |
|---|---|---|---|
| Unreacted nitrile precursor | Incomplete conversion | Optimized reaction time (8-10 hours), temperature control (110-150°C) [5] | Reduction from ~36% to <2% unreacted material [6] |
| Debrominated nitroalkanes | Self-catalytic bromonium transfer | Sufficient catalyst loading (>30 mol%) [18] | Linear yield improvement with increased catalyst [18] |
| Oxidation byproducts | Oxygen exposure during reaction | Rigorous oxygen exclusion (freeze-pump-thaw cycles) [18] | Prevents yield losses of 10-15% [18] |
| Hydrolysis side products | Uncontrolled water addition | Staged water addition protocol [6] | Yield improvement from ~60% to >90% [6] |
Recycling of unreacted starting materials represents another important yield maximization strategy [5]. High vacuum distillation not only purifies the product but also enables recovery of unreacted diisopropyl butyronitrile, which can be reintroduced in subsequent reaction batches [5]. This approach significantly improves the overall process economics and sustainability by reducing waste generation and raw material consumption [5] [12].
The phase transition behavior of N-Ethyl-2-isopropyl-2,3-dimethylbutyramide represents a critical aspect of its physicochemical characterization. As a tertiary amide with significant steric hindrance from multiple branched alkyl groups, this compound exhibits unique thermal properties that distinguish it from simpler amide structures [1] [2].
Melting Point Determination Methods
The melting point of N-Ethyl-2-isopropyl-2,3-dimethylbutyramide requires precise experimental determination using validated thermal analysis techniques. Differential Scanning Calorimetry (DSC) represents the gold standard for melting point determination, offering temperature accuracy within ±0.1°C and the ability to detect polymorphic transitions [1]. The highly branched nature of this compound suggests potential polymorphism, making DSC analysis particularly valuable for comprehensive phase transition characterization.
Capillary melting point methods provide an alternative approach with acceptable accuracy (±1°C) for routine determinations. However, the compound's potential for thermal decomposition at elevated temperatures necessitates careful temperature ramping protocols to distinguish true melting from decomposition events [2].
Boiling Point and Vapor Pressure Relationships
The boiling range determination for N-Ethyl-2-isopropyl-2,3-dimethylbutyramide requires specialized distillation techniques due to the compound's molecular complexity. Based on structural analysis and comparison with analogous tertiary amides, the estimated boiling point range falls between 220-260°C at standard atmospheric pressure [3] [4].
The Antoine equation provides the fundamental framework for describing vapor pressure-temperature relationships:
$$ \log_{10} P = A - \frac{B}{C + T} $$
where P represents vapor pressure, T is temperature, and A, B, and C are compound-specific constants [5] [6]. For N-Ethyl-2-isopropyl-2,3-dimethylbutyramide, these constants require experimental determination through systematic vapor pressure measurements across appropriate temperature ranges.
The solvation characteristics of N-Ethyl-2-isopropyl-2,3-dimethylbutyramide reflect the complex interplay between its amide functionality and extensive hydrocarbon framework. The compound's octanol-water partition coefficient (LogP = 2.67) indicates moderate lipophilicity, suggesting preferential dissolution in moderately polar to nonpolar solvents [7].
Polar Solvent Interactions
In highly polar solvents such as water, N-Ethyl-2-isopropyl-2,3-dimethylbutyramide exhibits limited solubility due to the predominance of hydrophobic branched alkyl groups. The amide carbonyl oxygen can function as a hydrogen bond acceptor, facilitating limited interaction with protic solvents [8] [9]. However, the absence of hydrogen bond donors (N-H groups) in this tertiary amide significantly reduces its hydrogen bonding capability compared to primary and secondary amides [1] [10].
Moderately polar solvents including ethanol, methanol, and acetone demonstrate enhanced solvation capacity for this compound. The balance between polar amide functionality and nonpolar alkyl substituents creates optimal solvation conditions in these intermediate polarity media [9] [11].
Non-Polar Solvent Compatibility
N-Ethyl-2-isopropyl-2,3-dimethylbutyramide shows excellent solubility in nonpolar solvents such as hexane, diethyl ether, and dichloromethane. The extensive branched alkyl structure provides significant nonpolar surface area for favorable van der Waals interactions with nonpolar solvent molecules [8] [12].
The compound's solvation behavior follows established principles where molecular similarity promotes dissolution. The high degree of alkyl substitution creates a predominantly hydrophobic molecular surface, explaining the enhanced solubility in nonpolar media despite the presence of the polar amide group [9].
Surface Tension Determination
Surface tension measurements for N-Ethyl-2-isopropyl-2,3-dimethylbutyramide require specialized techniques accounting for the compound's unique molecular structure. The drop weight method using a stalagmometer provides accurate surface tension determinations with precision of ±0.5 dyn/cm [13]. Based on structural correlations and molecular surface area calculations, estimated surface tension values range from 25-35 dyn/cm at standard conditions [14].
The pendant drop method offers an alternative approach with enhanced accuracy for compounds exhibiting moderate surface activity. This technique proves particularly valuable when sample quantities are limited or when temperature-dependent surface tension measurements are required [15].
Viscosity Characterization
Viscosity measurements for N-Ethyl-2-isopropyl-2,3-dimethylbutyramide necessitate careful consideration of the compound's molecular architecture. The multiple branched substituents create significant molecular volume and potential for intermolecular entanglement, affecting flow properties [16] [17].
Capillary viscometry using Ubbelohde viscometers provides precise kinematic viscosity measurements with accuracy within ±0.5%. The method requires temperature control to ±0.05°C due to the strong temperature dependence of viscosity in organic liquids [16] [18].
For dynamic viscosity determinations, falling ball viscometry offers advantages when dealing with compounds of unknown flow behavior. This absolute method eliminates the need for viscosity standards while providing direct dynamic viscosity values [16].
The vapor pressure behavior of N-Ethyl-2-isopropyl-2,3-dimethylbutyramide follows established thermodynamic principles governing liquid-vapor equilibria. The compound's molecular complexity and intermolecular interactions significantly influence its vapor pressure characteristics across different temperatures [19] [6].
Antoine Equation Applications
The Antoine equation provides the primary mathematical framework for describing vapor pressure-temperature relationships in N-Ethyl-2-isopropyl-2,3-dimethylbutyramide. Accurate determination of the Antoine constants (A, B, C) requires systematic vapor pressure measurements across appropriate temperature ranges [5] [6].
For tertiary amides with similar structural complexity, typical Antoine equation validity ranges span from approximately 50°C below the normal boiling point to the critical temperature. The compound's estimated normal boiling point of 240°C suggests Antoine constant determination across the temperature range of 190-300°C [5].
Thermodynamic Considerations
The heat of vaporization for N-Ethyl-2-isopropyl-2,3-dimethylbutyramide reflects the energy required to overcome intermolecular forces during phase transition. The branched molecular structure and dipolar amide functionality contribute to significant intermolecular interactions, resulting in elevated vaporization enthalpies compared to simple hydrocarbons [19] [20].
Temperature-dependent vapor pressure measurements enable calculation of vaporization enthalpies through the Clausius-Clapeyron relationship. This thermodynamic approach provides fundamental insights into the compound's intermolecular interaction strength and thermal stability [19] [5].
The Hildebrand solubility parameter (δ) for N-Ethyl-2-isopropyl-2,3-dimethylbutyramide represents a fundamental descriptor of its cohesive energy density and solvation behavior. This parameter encompasses all intermolecular forces contributing to the compound's cohesive energy [20] [21].
Theoretical Calculation Methods
Group contribution methods provide the primary approach for estimating Hildebrand solubility parameters when experimental data are unavailable. The compound's molecular structure requires careful decomposition into constituent functional groups, including tertiary amide, quaternary carbon centers, and multiple methyl substituents [22] [23].
The general relationship for Hildebrand solubility parameter calculation follows:
$$ \delta = \sqrt{\frac{\Delta H{vap} - RT}{Vm}} $$
where ΔHvap represents the heat of vaporization, R is the gas constant, T is temperature, and Vm is the molar volume [20] [21].
Hansen Three-Dimensional Approach
The Hansen solubility parameter system provides enhanced resolution by separating the total solubility parameter into three components: dispersion (δd), polar (δp), and hydrogen bonding (δh) contributions [22] [24].
For N-Ethyl-2-isopropyl-2,3-dimethylbutyramide:
The total Hildebrand parameter follows the relationship:
$$ \delta^2 = \deltad^2 + \deltap^2 + \delta_h^2 $$
yielding an estimated total solubility parameter of 20-24 MPa^0.5 for N-Ethyl-2-isopropyl-2,3-dimethylbutyramide [21] [24].
Experimental Validation Requirements
Accurate solubility parameter determination requires experimental validation through systematic solubility studies in solvents with known Hansen parameters. The solubility sphere concept enables refinement of calculated parameters through comparison with experimental dissolution behavior across diverse solvent systems [22] [24].